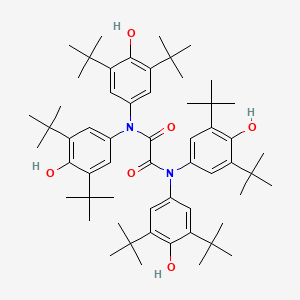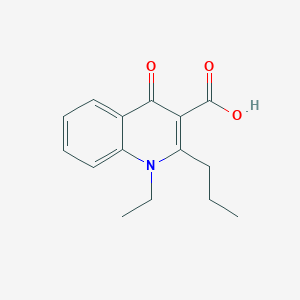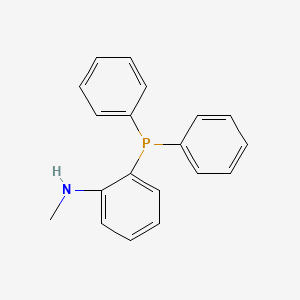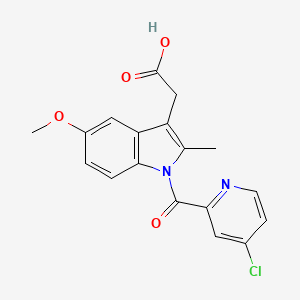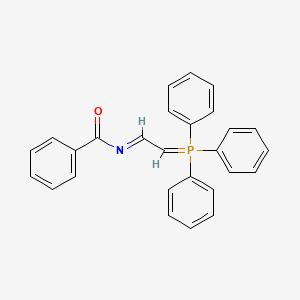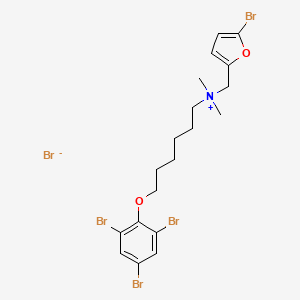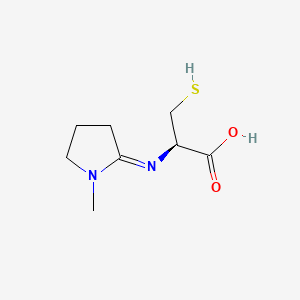
Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol typically involves the formation of the triazole ring followed by the introduction of the diethanol moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with carbonyl compounds can lead to the formation of the triazole ring. Subsequent reactions with ethylene oxide or ethylene glycol can introduce the diethanol groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as copper or palladium may be used to facilitate the cyclization and subsequent functionalization steps. The use of microwave irradiation has also been reported to enhance reaction rates and yields.
化学反応の分析
Types of Reactions
2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol exerts its effects often involves interactions with biological targets such as enzymes or receptors. The triazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The diethanol moiety can enhance solubility and facilitate interactions with hydrophilic regions of biological targets.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
2,2’-((1H-1,2,3-Triazol-4-yl)azanediyl)diethanol: A structural isomer with a different arrangement of nitrogen atoms in the triazole ring.
2,2’-((1H-1,2,4-Triazol-5-yl)azanediyl)diethanol: Another isomer with the triazole ring substituted at a different position.
Uniqueness
2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interactions with biological targets. The presence of two diethanol groups also enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound for various applications.
特性
CAS番号 |
61562-62-7 |
|---|---|
分子式 |
C6H12N4O2 |
分子量 |
172.19 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(1H-1,2,4-triazol-5-yl)amino]ethanol |
InChI |
InChI=1S/C6H12N4O2/c11-3-1-10(2-4-12)6-7-5-8-9-6/h5,11-12H,1-4H2,(H,7,8,9) |
InChIキー |
MFWXXPFUCZNVLA-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=N1)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



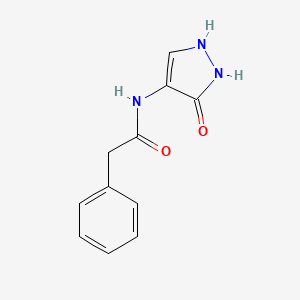
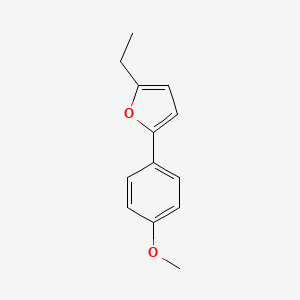
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
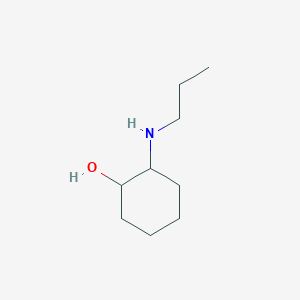
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)

